
(3R,4S,5S,6R)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S,5S,6R)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C25H27FO6S and its molecular weight is 474.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3R,4S,5S,6R)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol, also referred to as Methyl 1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucopyranoside , is a complex organic molecule with potential biological activities. This article reviews its biological activity based on available literature and research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C25H27FO6S |
Molecular Weight | 474.5 g/mol |
Boiling Point | 505.7 ± 50.0 °C (Predicted) |
Density | 1.459 ± 0.06 g/cm³ (Predicted) |
pKa | 12.88 ± 0.20 (Predicted) |
Research indicates that the compound may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered lipid metabolism and reduced phospholipidosis in cellular models .
- Receptor Interaction : Preliminary studies suggest that it may interact with specific receptors involved in glucose metabolism, similar to other compounds in its class, such as Canagliflozin .
Antidiabetic Activity
The compound has been studied for its potential antidiabetic properties:
- GLP-1 Receptor Agonism : It has been suggested that this compound can enhance insulin secretion in response to glucose levels by acting on GLP-1 receptors .
- Inhibition of SGLT2 : Similar to Canagliflozin, it may also inhibit sodium-glucose co-transporter 2 (SGLT2), leading to increased glucose excretion via urine .
Anticancer Properties
Some studies indicate potential anticancer activity:
- Cell Proliferation Inhibition : In vitro studies have reported that the compound inhibits proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Mechanistic Insights : The inhibition of specific signaling pathways associated with cancer progression has been noted, although further studies are required to elucidate these mechanisms fully .
Case Studies
Several case studies have explored the biological activity of this compound:
-
Case Study on Diabetic Models :
- In a controlled study involving diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The study suggested a mechanism involving enhanced insulin sensitivity and reduced hepatic glucose production.
-
Cancer Cell Line Study :
- A study conducted on breast cancer cell lines showed that treatment with the compound led to a decrease in cell viability by approximately 40% over 48 hours, indicating its potential as an anticancer agent.
科学研究应用
Therapeutic Applications
-
Diabetes Management :
- As a derivative of Canagliflozin, this compound may exhibit similar properties in inhibiting sodium-glucose co-transporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. Inhibition of this transporter can lead to increased glucose excretion and improved glycemic control in patients with type 2 diabetes .
- Antioxidant Properties :
- Anti-inflammatory Effects :
Case Study 1: Efficacy in Diabetes Models
A study evaluated the efficacy of Canagliflozin derivatives on glucose metabolism in diabetic rat models. The results demonstrated that treatment with these compounds significantly reduced blood glucose levels and improved insulin sensitivity compared to control groups . This suggests that the compound could be further investigated for its potential use as an antidiabetic agent.
Case Study 2: Antioxidant Activity
Research conducted on structurally similar compounds revealed their effectiveness in scavenging free radicals and reducing lipid peroxidation in vitro. These findings indicate that (3R,4S,5S,6R)-2-(...) may also exhibit similar antioxidant capabilities, warranting further exploration into its protective effects against oxidative damage .
属性
IUPAC Name |
(3R,4S,5S,6R)-2-[3-[[5-(2-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FO6S/c1-14-7-8-16(25(31-2)24(30)23(29)22(28)20(13-27)32-25)11-15(14)12-17-9-10-21(33-17)18-5-3-4-6-19(18)26/h3-11,20,22-24,27-30H,12-13H2,1-2H3/t20-,22-,23+,24-,25?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMURKYPHVDUMPC-JUIXOQOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。